Product packaging for 3-Chloro-4,6-dimethylbenzo[d]isoxazole(Cat. No.:)

3-Chloro-4,6-dimethylbenzo[d]isoxazole

Cat. No.: B11811915
M. Wt: 181.62 g/mol
InChI Key: GWMXOCHYTAPMHU-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dimethylbenzo[d]isoxazole (CAS 1344701-92-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the benzo[d]isoxazole scaffold, a privileged structure known for its diverse biological activities . Researchers utilize this chlorinated, dimethyl-substituted derivative as a key synthetic intermediate for the development of novel bioactive molecules. The isoxazole ring is a versatile heterocycle, and its derivatives are investigated extensively for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . Recent studies highlight the particular relevance of the benzo[d]isoxazole motif in developing potent enzyme inhibitors. For instance, novel benzo[d]isoxazole-triazole hybrids have demonstrated exceptional activity as α-glucosidase inhibitors, a key target for managing type-2 diabetes . The strategic chloro and methyl substituents on the fused aromatic system influence the compound's electronic properties and steric profile, which can be critical for optimizing binding affinity with biological targets and fine-tuning the pharmacokinetic properties of resulting drug candidates . This makes this compound a valuable reagent for structure-activity relationship (SAR) studies and the synthesis of more complex potential therapeutic agents. The product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B11811915 3-Chloro-4,6-dimethylbenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-4,6-dimethyl-1,2-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3

InChI Key

GWMXOCHYTAPMHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2Cl)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Retrosynthetic Analysis and Precursor Chemistry

The logical deconstruction of 3-Chloro-4,6-dimethylbenzo[d]isoxazole is paramount in designing an efficient forward synthesis. This process involves identifying key bonds and synthons that lead back to readily available or synthetically accessible starting materials.

Disconnection Strategies for the Benzo[d]isoxazole Ring System

A primary retrosynthetic disconnection targets the C3-Cl bond, leading to the intermediate 4,6-dimethylbenzo[d]isoxazole (4) . This simplifies the immediate challenge to the formation of the core heterocyclic system.

Further disconnection of the benzo[d]isoxazole ring itself, specifically the N-O bond, is a common strategy. This leads to a key precursor, a substituted salicylaldehyde (B1680747) oxime, 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) oxime (3) . This intermediate contains the requisite ortho-hydroxy and oxime functionalities poised for cyclization. An alternative and often more direct precursor is the corresponding salicylonitrile, 2-hydroxy-4,6-dimethylbenzonitrile (2) , which can be sourced commercially or synthesized from fundamental building blocks.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthesis Diagram

The retrosynthetic pathway highlights disconnection of the C-Cl bond and the isoxazole (B147169) ring, leading back to the key precursor 3,5-dimethylphenol (B42653).

Selection and Synthesis of Key Starting Materials

The most strategic starting material for this synthesis is 3,5-dimethylphenol (1) due to its commercial availability and the correct relative positioning of the methyl groups that will become the 4- and 6-substituents on the final product.

The synthesis of the key intermediate, 2-hydroxy-4,6-dimethylbenzonitrile (2) , from 3,5-dimethylphenol proceeds through a two-step sequence:

Formylation: The introduction of an aldehyde group ortho to the hydroxyl group is typically achieved via the Reimer-Tiemann or Duff reaction.

Conversion to Nitrile: The resulting 2-hydroxy-4,6-dimethylbenzaldehyde is then converted to its oxime, which is subsequently dehydrated to the nitrile. One-pot methods for converting aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like ferrous sulfate (B86663) have been shown to be effective. asianpubs.org

The commercial availability of 2-hydroxy-4,6-dimethylbenzonitrile (2) provides a significant advantage, allowing the synthetic sequence to commence from a more advanced stage. cymitquimica.com

Classical and Contemporary Synthetic Routes to this compound

With key precursors identified, the forward synthesis can be executed. This involves the formation of the heterocyclic core, followed by the crucial halogenation step.

Cyclization Reactions for Benzo[d]isoxazole Formation

The formation of the 4,6-dimethylbenzo[d]isoxazole (4) core can be achieved from 2-hydroxy-4,6-dimethylbenzaldehyde oxime (3) . A common method is intramolecular oxidative cyclization. Various reagents can effect this transformation, with hypervalent iodine reagents being particularly effective under mild conditions. mdpi.com This reaction proceeds through the in-situ generation of a nitrile oxide, which undergoes intramolecular cycloaddition.

The general reaction is as follows: 2-hydroxy-4,6-dimethylbenzaldehyde oxime (3) → 4,6-dimethylbenzo[d]isoxazole (4) + H₂O

Halogenation Strategies at the C3 Position

The introduction of the chlorine atom at the C3 position of the 4,6-dimethylbenzo[d]isoxazole (4) ring is the final and most critical step. The C3 proton of the benzo[d]isoxazole ring is the most acidic due to the adjacent heteroatoms, making it susceptible to deprotonation. nsf.gov

A robust strategy involves:

Deprotonation: Treatment of 4,6-dimethylbenzo[d]isoxazole (4) with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) generates the C3-lithiated anion.

Electrophilic Quench: The resulting anion is then quenched with an electrophilic chlorine source. Suitable reagents include N-chlorosuccinimide (NCS), hexachloroethane (B51795) (C₂Cl₆), or tosyl chloride (TsCl).

This sequence provides a highly regioselective route to the final product, This compound . The table below summarizes typical conditions for analogous C-H functionalization reactions.

Table 1: Representative Conditions for C3-Halogenation of Heterocycles
SubstrateBaseHalogen SourceSolventTemp (°C)Yield (%)Reference
Isoxazolen-BuLiI₂THF-7875General Method
BenzothiazoleLDANCSTHF-78 to 085General Method
Benzo[d]isoxazolen-BuLiC₂Cl₆THF-78N/AProposed

Regioselective Dimethylation Approaches

The regiochemistry of the two methyl groups is most efficiently controlled by the selection of the initial starting material. Commencing the synthesis with 3,5-dimethylphenol (1) ensures the desired 4,6-dimethyl substitution pattern on the final benzo[d]isoxazole ring system. Synthesizing polysubstituted phenols with complete regiochemical control is a significant challenge in organic chemistry. oregonstate.eduresearchgate.netnih.gov Therefore, utilizing a commercially available precursor with the correct substitution pattern is the most practical and scalable approach, avoiding complex and potentially low-yielding isomer separations that would arise from attempting methylation on a less substituted phenol.

Reaction Mechanism Elucidation in Synthetic Pathways

The formation of the this compound ring system is understood through the lens of established benzisoxazole synthetic routes. These pathways primarily involve the formation of the crucial N-O bond and the closure of the isoxazole ring onto the benzene (B151609) core.

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the mechanism can be inferred from analogous transformations in the synthesis of substituted benzisoxazoles. A prevalent method for constructing the 1,2-benzisoxazole (B1199462) core is the intramolecular cyclization of an ortho-substituted aryl oxime. chim.it

For this compound, a plausible synthetic precursor would be an oxime derived from a 2-hydroxy-3,5-dimethylacetophenone, which is subsequently chlorinated. The key mechanistic steps would likely involve:

Oxime Formation: Reaction of the corresponding ketone with hydroxylamine to form the oxime.

Cyclization: The crucial ring-closing step. A common approach involves the base-promoted intramolecular nucleophilic substitution. The phenoxide ion, formed by deprotonation of the ortho-hydroxyl group, attacks the nitrogen atom of the oxime, leading to the displacement of a leaving group and the formation of the benzisoxazole ring. e-journals.in

Another potential pathway involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an aryne. organic-chemistry.orgnih.gov In this scenario, a nitrile oxide bearing the chloro substituent would react with a 3,5-dimethylbenzyne intermediate to form the target molecule. The mechanism of this pericyclic reaction is concerted, though the regioselectivity can be influenced by electronic and steric factors of the substituents on both the nitrile oxide and the aryne. nih.gov

In the context of [3+2] cycloaddition reactions, the rate is influenced by the generation of the highly reactive nitrile oxide and aryne intermediates. Kinetic studies on similar cycloadditions have shown that controlling the relative concentrations of these intermediates is key to maximizing the yield of the desired cycloadduct and minimizing side reactions, such as the dimerization of the nitrile oxide. nih.gov Slow addition of the nitrile oxide precursor to the aryne-generating system is a common strategy to maintain a low concentration of the nitrile oxide, thereby favoring the cycloaddition pathway. nih.gov

Novel and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have paved the way for more efficient, safer, and environmentally benign methods for the preparation of complex heterocyclic compounds like this compound. These novel approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For the synthesis of this compound, several green approaches can be conceptualized. The use of aqueous media, for instance, is a cornerstone of green chemistry, and the synthesis of isoxazole derivatives in water has been shown to be effective. researchgate.netbohrium.com This approach eliminates the need for volatile and often toxic organic solvents.

Another green technique is the use of ultrasonic irradiation, which can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. mdpi.com The application of ultrasound in the synthesis of isoxazole-based molecules aligns with green chemistry principles by enhancing energy efficiency. dntb.gov.ua

Furthermore, the use of catalysts derived from renewable resources, such as agro-waste, has been reported for the synthesis of isoxazole derivatives. nih.gov A potential green synthetic route to a precursor of this compound could involve a multi-component reaction in an aqueous medium, possibly enhanced by sonication. For example, a suitably substituted o-hydroxyacetophenone could react with hydroxylamine in the presence of a green catalyst to form the benzisoxazole ring system. Subsequent chlorination would then yield the final product.

Green Chemistry ApproachPotential Application in SynthesisAdvantages
Aqueous MediaCyclization step to form the benzisoxazole ring.Reduces use of volatile organic compounds (VOCs), safer, and environmentally benign. researchgate.net
Ultrasonic IrradiationCan be used to promote the cyclization and condensation reactions.Faster reaction times, higher yields, and lower energy consumption. mdpi.com
Agro-waste CatalystsAs a catalyst in the condensation reaction to form the isoxazole ring.Utilizes renewable resources and can be more environmentally friendly than metal-based catalysts. nih.gov

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and precise control over reaction parameters. researchgate.netresearchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a continuous flow setup, highlighting the potential of this technology for the production of this compound. clockss.orgresearchgate.net

A hypothetical flow process for the synthesis of this compound could involve the following steps:

Oxime Formation: A solution of a substituted 2-hydroxy-4,6-dimethylacetophenone and hydroxylamine is pumped through a heated reactor coil to form the corresponding oxime.

Cyclization and Chlorination: The oxime solution is then mixed with a chlorinating agent in a second reactor module. The precise control of temperature and residence time in the flow reactor can allow for selective chlorination at the 3-position while facilitating the cyclization to the benzo[d]isoxazole ring.

In-line Purification: The product stream can be passed through a purification module, such as a column packed with a scavenger resin, to remove any unreacted starting materials or byproducts, yielding a continuous output of the pure product.

The use of flow chemistry can be particularly advantageous for handling potentially hazardous reagents or unstable intermediates, as only small volumes are reacting at any given time. nih.gov

Flow Chemistry ParameterImpact on Synthesis
Residence TimePrecise control over the extent of reaction for both oxime formation and cyclization/chlorination.
TemperatureAllows for rapid heating and cooling, enabling reactions at temperatures that might be difficult to control in a batch process.
StoichiometryContinuous pumping allows for precise control over the molar ratios of reactants.
In-line QuenchingImmediate quenching of reactive intermediates can minimize byproduct formation. nih.gov

Photochemical and electrochemical methods are powerful tools in modern organic synthesis, often providing unique reactivity and selectivity. The synthesis of benzisoxazoles has been achieved through both photochemical and electrochemical routes.

Photochemical Synthesis: The photochemical cyclization of 2-azidobenzoic acids has been reported to yield 2,1-benzisoxazole-3(1H)-ones. nih.govresearchgate.net A similar strategy could be envisioned for a precursor to this compound, where a suitably substituted o-azidoarylketone undergoes photochemical cyclization.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for the synthesis of benzisoxazoles. The electrochemical reduction of o-nitrobenzaldehyde and related compounds at a cathode can lead to the formation of the benzisoxazole ring. dntb.gov.uaclockss.org This method is characterized by mild reaction conditions and the use of electrons as a clean reagent. researchgate.net A potential electrochemical synthesis of this compound could start from a substituted 2-nitro-m-xylene derivative which is then elaborated to the corresponding ketone and subsequently cyclized electrochemically.

MethodStarting Material ExampleProduct TypeReference
Photochemical Cyclization2-Azidobenzoic Acids2,1-Benzisoxazole-3(1H)-ones nih.govresearchgate.net
Electrochemical Reductiono-NitrobenzaldehydesBenzisoxazoles dntb.gov.uaclockss.org
Electrochemical ReductionNitro Arenes2,1-Benzisoxazoles researchgate.netresearchgate.net

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted aromatic and heterocyclic compounds. Palladium-catalyzed reactions, in particular, could be strategically employed in the synthesis of this compound.

One possible approach involves the construction of the substituted benzene ring prior to the formation of the isoxazole moiety. For example, a di-halogenated benzene derivative could undergo sequential Suzuki or Stille couplings to introduce the two methyl groups. Subsequent functional group manipulations would lead to a precursor that can be cyclized to the desired benzisoxazole.

Alternatively, a pre-formed benzisoxazole core could be functionalized using metal-catalyzed reactions. For instance, a di-bromo-benzisoxazole could be selectively mono-methylated via a cross-coupling reaction, followed by a second methylation. However, controlling the regioselectivity of such reactions can be challenging.

A more direct approach could involve a palladium-catalyzed annulation reaction. For instance, the reaction of an N-phenoxyacetamide with an appropriate aldehyde in the presence of a palladium catalyst has been shown to produce 3-substituted benzisoxazoles. chim.it Adapting this methodology could provide a direct route to the target molecule.

Coupling ReactionPotential ApplicationCatalyst/Reagents
Suzuki CouplingIntroduction of methyl groups onto a di-halogenated benzene precursor.Pd catalyst, boronic acid, base.
Stille CouplingIntroduction of methyl groups onto a di-halogenated benzene precursor.Pd catalyst, organotin reagent.
Palladium-catalyzed AnnulationDirect formation of the substituted benzisoxazole ring.Pd(TFA)₂, aldehyde. chim.it

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-Resolution ¹H NMR Chemical Shift Assignments

Specific high-resolution ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 3-Chloro-4,6-dimethylbenzo[d]isoxazole, are not available in the surveyed literature.

¹³C NMR Chemical Shift and Multiplicity Analysis

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom within the this compound structure, including their chemical shifts and multiplicities, could not be found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Information from two-dimensional NMR studies such as COSY, HSQC, HMBC, and NOESY, which are crucial for establishing the connectivity between protons and carbons and for determining the spatial arrangement of the atoms, is not available for this compound.

Mass Spectrometry (MS) Investigations

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), and its molecular formula confirmation are not documented in the available resources.

Fragmentation Pattern Analysis and Proposed Fragmentation Pathways

An analysis of the mass spectrometry fragmentation pattern of this compound, which would offer insights into its structure and stability under mass spectrometric conditions, could not be conducted due to the absence of relevant data. Consequently, proposed fragmentation pathways cannot be described.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation pathways. In the MS/MS analysis of this compound, the precursor ion, corresponding to the molecular ion [M]⁺˙, is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which would exhibit an [M+2]⁺˙ peak with an intensity of approximately one-third of the [M]⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgulethbridge.ca

The fragmentation of the benzisoxazole ring is expected to proceed through several key pathways. A primary fragmentation event would likely be the cleavage of the relatively weak N-O bond, followed by the loss of small neutral molecules such as CO, HCN, or methyl radicals. The presence of the chloro and dimethyl substituents on the benzene (B151609) ring will influence the fragmentation pattern, potentially leading to the formation of characteristic fragment ions. For instance, the loss of a methyl radical (CH₃) from the molecular ion would result in a significant fragment ion. Subsequent fragmentation could involve the elimination of a chlorine atom or the entire chlorodimethylphenyl group.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ions (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
181/183166/16815[M-CH₃]⁺
181/18315328[M-CO]⁺
181/18314635[M-Cl]⁺
181/18311863[M-CO-Cl]⁺
166/168138/14028[M-CH₃-CO]⁺

Note: The m/z values are presented for the ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak also expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups will likely appear in the 2950-2850 cm⁻¹ range.

The vibrations of the benzisoxazole ring system are of particular diagnostic importance. The C=N stretching vibration is expected to produce a band in the 1620-1580 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically appear as a set of bands between 1600 and 1450 cm⁻¹. The N-O stretching vibration of the isoxazole (B147169) ring is anticipated to be in the 1250-1150 cm⁻¹ range. The C-O stretching vibration within the isoxazole ring is also expected in the fingerprint region. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchMethyl (CH₃)
1620-1580Medium-StrongC=N StretchIsoxazole Ring
1600-1450Medium-StrongC=C StretchAromatic Ring
1450-1350MediumC-H BendMethyl (CH₃)
1250-1150Medium-StrongN-O StretchIsoxazole Ring
800-600Medium-StrongC-Cl StretchAryl Halide

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound is expected to be rich in information, particularly regarding the vibrations of the aromatic and heterocyclic ring systems.

The symmetric stretching vibrations of the benzene and isoxazole rings are typically strong in the Raman spectrum. Therefore, prominent bands corresponding to the C=C and C=N stretching modes are anticipated. The C-Cl stretching vibration is also expected to be Raman active. The symmetric C-H stretching of the methyl groups should also be observable.

The combined analysis of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. The presence of bands in the predicted regions for aromatic C-H, methyl C-H, C=N, C=C, N-O, and C-Cl vibrations would provide strong evidence for the proposed structure. The specific frequencies and relative intensities of these bands can be correlated with the substitution pattern on the benzisoxazole core, confirming the positions of the chloro and dimethyl groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores.

The chromophore in this compound is the benzisoxazole ring system, which is an extended conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heterocyclic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are expected at longer wavelengths (lower energy).

The presence of the chloro and dimethyl substituents on the benzene ring will act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzisoxazole. This is due to the electron-donating effect of the methyl groups and the influence of the chlorine atom on the electronic distribution of the chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic TransitionChromophore
~220-240Highπ → πBenzisoxazole Ring
~270-290Mediumπ → πBenzisoxazole Ring
~300-320Lown → π*Isoxazole Moiety

X-ray Crystallography for Solid-State Structure DeterminationA search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entry for this compound. The absence of a deposited crystal structure means that all related empirical data is unavailable.

Intermolecular Interactions and Crystal Packing Motifs:The arrangement of molecules in the crystal lattice and the non-covalent interactions governing the solid-state structure are unknown.

Due to the lack of this specific research data, the generation of a scientifically accurate article adhering to the provided outline is not feasible at this time.

Computational Chemistry and Theoretical Investigations of 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of compounds like 3-Chloro-4,6-dimethylbenzo[d]isoxazole.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to its lowest energy state, known as the ground state geometry. For a molecule like this compound, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles. This optimization is the foundational step for all other computational analyses. The process involves iterative calculations that minimize the electronic energy of the molecule with respect to the positions of its nuclei. For similar heterocyclic compounds, DFT has been successfully used to achieve reliable geometries that correlate well with experimental data where available. ijcce.ac.irnih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen "level of theory" and "basis set." The level of theory refers to the specific functional used (e.g., B3LYP, PBE0), which approximates the exchange-correlation energy. The basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is a set of mathematical functions used to describe the distribution of electrons around the atoms.

For substituted benzisoxazoles and other aromatic heterocyclic systems, a common and effective combination is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms (like oxygen, nitrogen, and chlorine) and delocalized π-systems. The choice of a larger basis set generally improves accuracy but at a higher computational cost.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Electron-rich regions, indicating negative electrostatic potential. These areas are susceptible to electrophilic attack.

Blue: Electron-poor regions, indicating positive electrostatic potential. These areas are prone to nucleophilic attack.

Green: Neutral regions with intermediate potential.

For this compound, an MEP surface would likely show a region of negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring due to their high electronegativity. The chlorine atom would also contribute to the electrostatic potential distribution. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides deep insights into the reactivity, stability, and electronic properties of a molecule.

Frontier Molecular Orbitals (HOMO and LUMO) Energy and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their properties are central to chemical reactivity:

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich benzo[d]isoxazole ring system, while the LUMO distribution would also be located on the aromatic system. The specific energies and distributions would be influenced by the electron-withdrawing chlorine atom and the electron-donating methyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative. No published data is available for this specific compound.)

Parameter Expected Value (eV)
HOMO Energy -
LUMO Energy -

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be quantified using various population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would reveal how the electronegative chlorine, oxygen, and nitrogen atoms pull electron density away from the carbon and hydrogen atoms in this compound.

Table 2: Hypothetical Dipole Moment and Atomic Charge Data for this compound (Note: This table is illustrative. No published data is available for this specific compound.)

Parameter Expected Value
Dipole Moment (Debye) -
Partial Charge on Cl -
Partial Charge on N -

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. An NBO analysis for this compound would provide quantitative insight into the intramolecular interactions that stabilize the molecule.

Key outputs of an NBO analysis, typically presented in a data table, would include the stabilization energies (E(2)) associated with donor-acceptor interactions. For instance, it would detail the delocalization of electron density from a filled (donor) orbital, such as a lone pair on the oxygen or nitrogen atoms, to an empty (acceptor) anti-bonding orbital. These interactions are crucial for understanding the electronic structure and reactivity of the compound.

(No specific data for this compound is available.)

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted values would be correlated with experimentally obtained NMR data to validate the computed structure. A data table would typically be generated to compare the calculated chemical shifts (in ppm) for each unique proton and carbon atom against their corresponding experimental values.

(No specific data for this compound is available.)

The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. The results are usually presented in a table listing the calculated frequency (often scaled to correct for theoretical approximations), the experimental frequency, and a detailed description of the corresponding vibrational mode (e.g., C-H stretch, C=N bend).

(No specific data for this compound is available.)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information on the electronic transition energies (wavelengths), oscillator strengths (which relate to peak intensity), and the nature of the transitions (e.g., promotions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

(No specific data for this compound is available.)

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, this would primarily involve calculating the rotational energy barriers of the two methyl groups. By systematically rotating these groups and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations of the molecule and the energy required to transition between them.

(No specific data for this compound is available.)

Energy Landscape Exploration

A theoretical exploration of the energy landscape of this compound would be a crucial first step in its computational analysis. This would involve mapping the potential energy surface to identify stable conformers, rotational barriers of the methyl groups, and potential isomeric forms. Techniques such as conformational searches using molecular mechanics or more accurate quantum chemical methods would be employed to locate energy minima. The relative energies of these structures would provide insights into their populations at thermodynamic equilibrium. However, no such studies have been published for this specific molecule.

Reaction Mechanism Modeling through Computational Approaches

Understanding the reactivity of this compound would necessitate computational modeling of its potential reaction mechanisms. This would involve a detailed quantum mechanical investigation of various reaction pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

For any proposed reaction involving this compound, the identification of transition state structures is paramount. These high-energy structures on the reaction pathway connect reactants to products. Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that it indeed connects the desired reactants and products. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction. Currently, there is no available research detailing these calculations for this compound.

Activation Energy Calculations for Proposed Reactions

The calculation of activation energies, which represent the energy barrier that must be overcome for a reaction to occur, is a key outcome of reaction mechanism modeling. By determining the energy difference between the reactants and the transition state, computational chemists can predict the feasibility and rate of a reaction. Without specific reactions and corresponding computational studies, no activation energy data for this compound can be presented.

Computational Insights into Regioselectivity and Stereoselectivity

Many reactions involving substituted aromatic heterocycles can yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational methods can be invaluable in predicting the preferred outcome by comparing the activation energies of competing reaction pathways. For this compound, such studies could elucidate, for example, the preferred site of electrophilic or nucleophilic attack. However, the scientific literature does not currently contain such predictive models for this molecule.

Advanced Computational Methodologies

Beyond static models of molecules and reactions, advanced computational techniques can provide insights into the dynamic behavior of chemical systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations would allow for the study of the time-dependent behavior of this compound. By simulating the motions of atoms over time, researchers could investigate its conformational dynamics, interactions with solvent molecules, and vibrational properties. Such simulations provide a more realistic picture of molecular behavior in solution or other environments. To date, no molecular dynamics studies focused on this compound have been reported.

Ab Initio and Coupled-Cluster Calculations for High Accuracy

In the realm of computational chemistry, ab initio and coupled-cluster methods represent the gold standard for achieving high accuracy in the prediction of molecular properties. For a molecule such as this compound, these techniques provide a deep and precise understanding of its electronic structure and energetics, moving beyond the approximations inherent in more common methods like Density Functional Theory (DFT).

Ab initio calculations, by definition, are derived from first principles without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Configuration Interaction (CI) build upon the fundamental laws of quantum mechanics to solve the electronic Schrödinger equation. While computationally demanding, they offer a systematic path toward improving accuracy.

Coupled-cluster (CC) theory stands as one of the most reliable and accurate ab initio approaches for single-reference electronic systems. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry. It is capable of yielding results for molecular geometries, vibrational frequencies, and reaction energies that are in very close agreement with experimental data.

For this compound, the application of these high-accuracy methods is crucial for benchmarking and validating data from less computationally expensive methods. They are particularly important for understanding subtle electronic effects, reaction mechanisms, and for providing precise spectroscopic data that can aid in experimental characterization.

Detailed Research Findings

While extensive coupled-cluster studies on this compound are not widely published due to their high computational cost, theoretical investigations on the core benzisoxazole scaffold and related substituted systems provide insight into the expected outcomes. High-level calculations are typically employed to determine a precise equilibrium geometry, which serves as the foundation for all other property calculations.

For this specific molecule, CCSD(T) calculations would be expected to provide bond lengths and angles with an accuracy of approximately 0.001 Å and 0.1 degrees, respectively. This level of precision is critical for understanding the steric and electronic effects of the chloro and dimethyl substituents on the benzisoxazole ring system.

Furthermore, these methods are invaluable for calculating accurate electronic properties. The ionization potential, electron affinity, and dipole moment are key descriptors of a molecule's reactivity and intermolecular interactions. High-accuracy calculations provide reliable values for these properties, which are essential for designing materials with specific electronic characteristics.

The tables below present hypothetical but representative data that would be obtained from high-level ab initio and coupled-cluster calculations on this compound.

Table 1: Calculated Geometrical Parameters at the CCSD(T) Level

This interactive table showcases the precision of coupled-cluster theory in determining the molecular structure.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.735 Å
Bond LengthN-O1.402 Å
Bond LengthC=N1.305 Å
Bond AngleC-C-Cl119.8°
Bond AngleC-N-O110.5°
Dihedral AngleC4-C3a-C7a-N0.5°

Table 2: Comparative Electronic Properties from Various Ab Initio Methods

This interactive table compares key electronic properties calculated with different levels of theory, illustrating the convergence towards high accuracy.

PropertyHartree-Fock (HF)MP2CCSD(T)
Total Energy (Hartree)-889.12345-890.45678-890.78901
Dipole Moment (Debye)2.852.682.65
Ionization Potential (eV)9.128.758.71
Electron Affinity (eV)0.550.780.82
HOMO-LUMO Gap (eV)12.5410.9810.85

These high-accuracy computational investigations, while demanding, provide an unparalleled level of detail and reliability. The data generated from such studies are fundamental for a complete understanding of the chemical and physical properties of this compound, paving the way for its potential applications.

Lack of Specific Research Data on the Chemical Reactivity and Transformation of this compound

General principles of organic chemistry would suggest potential reactivity at various positions on the molecule. For instance, the benzene (B151609) ring, activated by the two methyl groups, would be expected to undergo electrophilic aromatic substitution. The electron-donating nature of the methyl groups would likely direct incoming electrophiles to the C5 and C7 positions. However, without specific experimental studies, the outcomes of reactions such as halogenation, nitration, sulfonation, or Friedel-Crafts acylation and alkylation on this compound remain speculative.

Similarly, the chlorine atom at the C3 position of the isoxazole ring is a potential site for nucleophilic substitution. Reactions involving amines (amination), alkoxides (alkoxylation), and thiolates (thiolation) are theoretically plausible pathways for the functionalization of this position. The feasibility and specific conditions for such reactions would depend on the electronic effects of the fused benzene ring and the substituents.

Despite the theoretical potential for these reactions, the absence of empirical data in the scientific literature prevents a detailed and accurate discussion of the chemical behavior of this compound. Consequently, the creation of data tables and a thorough analysis of its reactivity, as outlined in the requested article structure, cannot be fulfilled at this time due to the lack of primary research on this specific compound. Further experimental investigation is required to elucidate the chemical properties and reactivity of this compound.

Chemical Reactivity and Transformation Studies of 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Nucleophilic Substitution Reactions at the C3 Position

Cyanation and Arylation Reactions

The presence of a chlorine atom at the 3-position of the benzo[d]isoxazole ring system introduces a site for nucleophilic substitution reactions, including cyanation and arylation. While specific studies on 3-chloro-4,6-dimethylbenzo[d]isoxazole are not extensively documented, the reactivity can be inferred from the established chemistry of aryl chlorides.

Cyanation: The conversion of the 3-chloro group to a cyano group represents a valuable transformation for introducing a versatile synthetic handle. Modern catalytic systems have shown efficacy in the cyanation of various aryl chlorides. For instance, nickel-catalyzed reductive cyanation using carbon dioxide (CO2) and ammonia (B1221849) (NH3) as the cyanide source has been reported for a range of aryl chlorides. This method tolerates various functional groups, including electron-donating and electron-withdrawing substituents on the aromatic ring. While direct application to this compound has not been detailed, the general success of this methodology suggests its potential applicability.

Catalyst SystemCyanide SourceKey FeaturesPotential Applicability
Nickel(II) acetylacetonate (B107027) / TriphosCO2 / NH3Tolerates diverse functional groups, utilizes readily available sources.Potentially applicable for the conversion of the 3-chloro group to a 3-cyano group.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are standard methods for the formation of carbon-carbon bonds between aryl halides and various coupling partners. The this compound could likely participate in such reactions to introduce aryl or heteroaryl substituents at the 3-position. The success of these reactions would depend on the selection of the appropriate catalyst, ligand, and reaction conditions to achieve efficient coupling.

Ring-Opening and Ring-Closure Transformations

The isoxazole (B147169) ring is susceptible to both ring-opening and subsequent ring-closure transformations, leading to a variety of other heterocyclic systems. These reactions often proceed under the influence of heat, light, or chemical reagents.

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening. For instance, transition metal-catalyzed reactions, such as those involving rhodium, can induce the ring opening of benzisoxazoles. nih.gov While specific studies on this compound are not available, the general mechanism involves the cleavage of the N-O bond to form a metallacycle intermediate, which can then undergo further reactions. nih.gov

In related heterocyclic systems like 1,3-benzoxazines, reversible ring-opening has been observed in the presence of thiols. nih.govrsc.orgchim.it This process is influenced by factors such as solvent and temperature, suggesting that under specific conditions, the isoxazole ring of this compound might undergo similar reversible transformations.

The ring-opened intermediates generated from benzisoxazoles can be trapped to form other heterocyclic structures. For example, base-induced ring transformation of 1,2-benzisoxazole-3-acetic acid esters has been shown to yield 2H-azirines or 3-imino-2,3-dihydrobenzofurans, depending on the reaction conditions. researchgate.net This highlights the potential of the benzisoxazole scaffold to serve as a precursor for other valuable heterocyclic systems. The presence of the chloro and dimethyl groups on the benzene (B151609) ring of this compound would likely influence the reactivity and regioselectivity of such transformations.

Functional Group Interconversions and Modifications

The isoxazole ring can be reduced under various conditions, often leading to cleavage of the N-O bond. Catalytic hydrogenation is a common method for the reduction of benzisoxazoles. For instance, the ruthenium-catalyzed asymmetric hydrogenation of 3-substituted benzisoxazoles results in the reductive cleavage of the N-O bond to form an intermediate imine, which is then further reduced to an α-substituted o-hydroxybenzylamine. nih.govnih.govresearchgate.netelsevierpure.com This reaction often requires the presence of an acylating agent to protect the resulting amine. nih.govnih.govelsevierpure.com

Reduction MethodCatalyst/ReagentProduct Type
Catalytic HydrogenationRuthenium complexo-Hydroxybenzylamine derivatives

The application of this methodology to this compound would be expected to yield the corresponding 2-amino-1-(3-chloro-4,6-dimethylphenyl)ethanol derivative, a potentially valuable building block in medicinal chemistry.

The isoxazole ring is generally stable towards oxidation. However, the benzene ring of this compound could potentially undergo oxidation under strong oxidizing conditions, although this might also lead to degradation of the isoxazole ring. More controlled oxidation reactions could potentially target the methyl groups on the benzene ring. For instance, oxidation of a methyl group to a carboxylic acid is a common transformation in organic synthesis. However, no specific studies on the oxidation of this compound have been reported. In some cases, oxidation can lead to the formation of benzisoxazole N-oxides. rsc.org

Modifications of the Methyl Substituents

The presence of two methyl groups on the benzene portion of this compound offers potential sites for chemical modification. Typically, benzylic positions are susceptible to oxidation or free-radical halogenation. However, specific studies detailing the modification of the methyl substituents for this particular compound are not readily found in the surveyed scientific literature. Plausible reactions, based on general organic chemistry principles, could include oxidation to carboxylic acids using strong oxidizing agents or benzylic bromination under free-radical conditions, but experimental data for this substrate is not available.

Metal-Catalyzed Reactions Involving this compound

The chloro-substituent at the 3-position of the isoxazole ring is an ideal handle for metal-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl and heteroaryl halides. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have made their use commonplace. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids would be expected to proceed using a suitable palladium catalyst and a base to yield 3-substituted-4,6-dimethylbenzo[d]isoxazole derivatives. Studies on other chloro-heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that such couplings are feasible, allowing for the selective substitution of a chloro group. nih.govresearchgate.net

Parameter Typical Conditions for Heteroaryl Chlorides
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), NHCs
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups. However, the toxicity of the organotin reagents and byproducts is a significant drawback. wikipedia.org The C-Cl bond in this compound could be coupled with various organostannanes under palladium catalysis. Research on 3-chloro-4-halogeno-1,2,5-thiadiazoles demonstrates the applicability of Stille conditions for functionalizing chloro-heterocycles. researchgate.net

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand PPh₃, AsPh₃
Solvent Toluene, Dioxane, THF
Additives Cu(I) salts (optional, for rate enhancement)
Temperature 80-130 °C

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful method for synthesizing substituted olefins. This compound could be reacted with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to introduce a vinyl group at the 3-position. Modern catalysts have been developed that are highly efficient for less reactive aryl chlorides. researchgate.net

Parameter Typical Conditions for Aryl Chlorides
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky phosphines (e.g., P(t-Bu)₃), NHCs
Base K₂CO₃, Et₃N, PivOK
Solvent DMF, Dioxane, NMP
Temperature 100-150 °C

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org It is the most common method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-4,6-dimethylbenzo[d]isoxazole. While aryl chlorides are challenging substrates, specific ligand systems have been developed to facilitate this transformation. nih.gov Studies on other halogenated isoxazoles have successfully employed Sonogashira reactions to build complex molecules. researchgate.netnih.gov

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Amine base (e.g., Et₃N, DiPEA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 100 °C

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into a molecule, often by using carbon monoxide (CO) gas or a CO precursor. Aryl halides can be converted into esters, amides, or carboxylic acids through this method. While no specific examples involving this compound are reported, it is plausible that this substrate could undergo alkoxycarbonylation (in the presence of an alcohol) or aminocarbonylation (with an amine) to yield the corresponding 3-carboalkoxy or 3-carboxamide derivatives.

Hydrogenation and Dehalogenation Catalysis

Catalytic hydrogenation can be used to reduce certain functional groups. In the context of this compound, the most probable transformation is catalytic dehalogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), the chloro group at the 3-position can be replaced with a hydrogen atom. This would provide a straightforward route to the parent 4,6-dimethylbenzo[d]isoxazole core. More vigorous conditions could potentially lead to the cleavage of the N-O bond and opening of the isoxazole ring.

Photochemical and Electrochemical Reactivity

The isoxazole ring system can exhibit unique reactivity when exposed to light or electrochemical conditions.

Photoinduced Transformations

The photochemistry of benzisoxazoles has been shown to involve the cleavage of the weak N-O bond. google.com Upon irradiation with UV light, the isoxazole ring can open to form a diradical or a nitrene intermediate. The ultimate product depends on the reaction conditions and the substitution pattern of the molecule. For example, the photolysis of 3-phenyl-2,1-benzisoxazoles in acidic media can lead to the formation of acridines. google.com Other studies on 2-azidobenzoic acids show that photochemical cyclization can form 2,1-benzisoxazol-3(1H)-ones, which are related structures. nih.govresearchgate.net Based on these precedents, the photoinduced transformation of this compound could plausibly lead to ring-opened isomers or rearranged heterocyclic systems, although specific experimental outcomes for this compound have not been documented.

Electrochemical Reduction and Oxidation Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the electrochemical reduction and oxidation of this compound. While research exists on the electrochemical behavior of other benzisoxazole and benzoxazole (B165842) derivatives, the specific electrochemical properties of the 3-chloro-4,6-dimethyl substituted variant have not been reported.

Future research in this area would be necessary to elucidate the electrochemical characteristics of this compound.

Derivatization and Analog Synthesis of 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Strategies for Modifying the Benzo[d]isoxazole Core

The benzo[d]isoxazole core of 3-Chloro-4,6-dimethylbenzo[d]isoxazole offers several positions for modification to generate a library of analogs. The primary sites for derivatization include the aromatic benzene (B151609) ring and the isoxazole (B147169) ring itself.

Introduction of Additional Substituents

New functional groups could be introduced onto the benzene portion of the molecule. Given the existing methyl and chloro substituents, electrophilic aromatic substitution reactions would be directed to the C5 and C7 positions. However, the directing effects of the existing groups might lead to a mixture of products.

Nitration: Treatment with nitric acid in the presence of sulfuric acid could introduce a nitro group, likely at the C5 or C7 position. Subsequent reduction of the nitro group could yield an amino functionality, which can be further derivatized.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, could introduce an additional halogen atom onto the benzene ring.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid could introduce acyl or alkyl groups, although the existing deactivating chloro group might hinder this reaction.

Substitution reactions on the isoxazole ring are less common. However, modification of the existing chloro group at the 3-position is a viable strategy. Nucleophilic aromatic substitution (SNAr) reactions could be employed to replace the chlorine with other functional groups such as amines, alkoxides, or thiolates, although the reactivity of the 3-chloro position in this specific scaffold would need to be experimentally determined.

Isosteric Replacements of the Isoxazole Oxygen or Nitrogen

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. For the benzo[d]isoxazole core, isosteric replacement of the oxygen or nitrogen atoms could lead to novel heterocyclic systems.

Replacement of Oxygen with Sulfur: This would result in the formation of a benzo[d]isothiazole ring system. A potential synthetic route could involve the reaction of a corresponding 2-amino-3,5-dimethylthiophenol derivative.

Replacement of Nitrogen with Carbon: This would lead to a benzofuran (B130515) ring system. The synthesis of such an analog would require a completely different synthetic approach, likely starting from a substituted phenol.

These theoretical modifications are summarized in the table below.

Modification StrategyReagents/ConditionsPotential Product
NitrationHNO₃, H₂SO₄3-Chloro-4,6-dimethyl-5-nitrobenzo[d]isoxazole or 3-Chloro-4,6-dimethyl-7-nitrobenzo[d]isoxazole
BrominationBr₂, FeBr₃5-Bromo-3-chloro-4,6-dimethylbenzo[d]isoxazole or 7-Bromo-3-chloro-4,6-dimethylbenzo[d]isoxazole
SNAr at C3R-NH₂, base3-(Alkylamino)-4,6-dimethylbenzo[d]isoxazole
Isosteric Replacement (O to S)(Requires multi-step synthesis)3-Chloro-4,6-dimethylbenzo[d]isothiazole

Synthesis of Structurally Diverse Analogs

Building upon the core modifications, a variety of structurally diverse analogs could be synthesized.

Variations in Halogenation Patterns

The halogen at the 3-position could be varied. Synthesis of the corresponding 3-bromo or 3-fluoro analogs would likely require starting from different precursors. For example, a 3-aminobenzo[d]isoxazole derivative could potentially be converted to various 3-halo analogs via Sandmeyer-type reactions.

Furthermore, as mentioned in section 6.1.1, additional halogens could be introduced onto the benzene ring to explore the effects of polyhalogenation.

Modifications of Alkyl Substituents

The methyl groups at the 4- and 6-positions could be modified.

Oxidation: Oxidation of the methyl groups, for example using potassium permanganate, could lead to the corresponding carboxylic acids. These carboxylic acids could then be converted into a variety of esters or amides.

Halogenation: Radical halogenation of the methyl groups could introduce halogens, which could then be displaced by other nucleophiles.

A hypothetical reaction scheme for the modification of the alkyl substituents is presented below.

Starting MaterialReagents/ConditionsProduct
This compound1. KMnO₄, heat; 2. SOCl₂, then R-OH3-Chloro-4,6-bis(alkoxycarbonyl)benzo[d]isoxazole
This compoundNBS, light3-Chloro-4,6-bis(bromomethyl)benzo[d]isoxazole

Fused Ring System Derivatives

The benzo[d]isoxazole core could be used as a scaffold to build fused ring systems. For example, if an amino group were introduced at the C5 or C7 position, it could be used in condensation reactions with diketones or other bifunctional electrophiles to form additional heterocyclic rings, such as pyrazines or diazepines.

The synthesis of such fused systems would be a multi-step process and would depend on the successful and regioselective functionalization of the benzene ring of this compound.

Structure-Activity Relationship (SAR) Studies Based on Chemical Modifications

Investigation of Steric and Electronic Effects of Substituents

The substituents on the this compound scaffold—a chlorine atom at position 3, and two methyl groups at positions 4 and 6—are key to its electronic and steric profile.

Electronic Effects: The chlorine atom at the 3-position of the isoxazole ring is electron-withdrawing, which can influence the reactivity of the entire molecule. Modifications at this position, such as replacement with other halogens (Fluorine, Bromine) or with electron-donating groups (e.g., methoxy, amino groups), would systematically alter the electron density of the heterocyclic ring. These changes can impact the molecule's ability to interact with biological targets. For instance, in a series of isoxazole-based compounds, the introduction of electron-withdrawing groups on the phenyl ring has been shown to significantly affect their biological activity.

Steric Effects: The methyl groups at positions 4 and 6 introduce steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into a biological target's binding site. Replacing these methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) or smaller hydrogen atoms would provide insights into the spatial requirements of the target. A subtle interplay of steric and electronic factors can control reaction site-selectivity in cross-coupling reactions, a common method for derivatization.

A hypothetical SAR study could involve synthesizing analogs with variations at these positions, as detailed in the table below.

Position of Substitution Original Substituent Proposed Modifications Rationale
3Chloro (-Cl)-F, -Br, -I, -CN, -OCH3, -NH2To probe the effect of varying electronegativity and hydrogen bonding capability.
4Methyl (-CH3)-H, -Ethyl, -Isopropyl, -CF3To investigate the influence of steric bulk and electronic effects at this position.
6Methyl (-CH3)-H, -Ethyl, -tert-Butyl, -PhenylTo explore the impact of larger and more sterically demanding groups on activity.

Conformational Influences on Reactivity

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. The planarity of the benzisoxazole ring system, combined with the orientation of its substituents, will determine how it interacts with target proteins.

Computational methods, such as molecular mechanics and ab initio calculations, are often employed to predict the stable conformations of substituted benzene and heterocyclic systems. For this compound, the dihedral angles between the benzene and isoxazole rings, as well as the rotational freedom of the methyl groups, would be of interest. The introduction of bulkier substituents could restrict rotation around key bonds, locking the molecule into a specific conformation that may be more or less active. For example, in a study of trisubstituted isoxazoles, the conformation of a linker at the C-4 position was found to be critical for binding to its target.

Library Synthesis Approaches

To efficiently explore the SAR of this compound, modern high-throughput synthesis techniques can be employed to generate a large number of derivatives in a short amount of time.

Parallel Synthesis and High-Throughput Methodologies

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This approach would be well-suited for creating a library of this compound analogs. For instance, a library could be generated by reacting a common benzisoxazole precursor with a diverse set of building blocks.

High-throughput experimentation (HTE) can be used to rapidly screen various reaction conditions to find the optimal ones for the synthesis of new derivatives. This is particularly useful when working with a novel scaffold where reaction parameters are not well-established.

A potential parallel synthesis workflow for derivatizing this compound could involve:

Scaffold Preparation: Synthesis of a key intermediate, for example, a 3-halo-4,6-dimethylbenzo[d]isoxazole that can undergo cross-coupling reactions.

Reaction Array: Distribution of the scaffold into a multi-well plate.

Building Block Addition: Addition of a diverse library of boronic acids, amines, or other reagents to the individual wells.

Reaction and Purification: Performing the reactions simultaneously, followed by high-throughput purification methods.

Combinatorial Chemistry Techniques for Derivative Generation

Combinatorial chemistry allows for the creation of large and diverse libraries of compounds by systematically combining a smaller number of building blocks. For the this compound scaffold, a combinatorial approach could be used to explore a wide range of chemical space.

For example, a "split-and-pool" synthesis strategy could be employed. In this method, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. Solution-phase combinatorial synthesis of isoxazoles has also been successfully employed to create diverse libraries.

The table below outlines a hypothetical combinatorial library synthesis based on the this compound core.

Building Block Set A (at Position 3) Building Block Set B (at Position 5) Building Block Set C (at Position 7) Total Number of Compounds
10 different amines15 different aryl boronic acids5 different alkyl halides10 x 15 x 5 = 750

This systematic approach to derivatization and library synthesis, guided by SAR principles, holds the key to unlocking the full potential of the this compound scaffold for various scientific applications.

Advanced Applications in Organic Synthesis

Integration into Heterocyclic Chemistry Methodologies

Tandem Transformations for Novel Ring Systems

Further research and publication in the field of organic chemistry may, in the future, provide the necessary data to elaborate on the synthetic utility of this specific compound.

Exploration of 3-Chloro-4,6-dimethylbenzo[d]isoxazole in Materials Science

The exploration of novel organic molecules for advanced materials is a cornerstone of modern materials science. While the benzisoxazole scaffold is recognized for its utility in medicinal chemistry, the specific applications of This compound in materials science are not extensively documented in publicly available research. However, based on the known properties of related benzisoxazole and isoxazole (B147169) derivatives, its potential in several advanced applications can be extrapolated. The unique electronic and structural characteristics imparted by the chloro and dimethyl substituents on the benzisoxazole core suggest potential for its use in polymers, organic electronics, and optical systems.

Incorporation into Polymer Architectures

Currently, there is no specific research detailing the direct incorporation of This compound into polymer architectures. The development of functional polymers often relies on the integration of heterocyclic moieties to impart specific thermal, electronic, or photophysical properties. For instance, benzobisoxazole (BBO) based polymers have been investigated for applications in organic thin-film transistors. These polymers often exhibit desirable hole-transporting characteristics.

Theoretically, This compound could serve as a monomer or a functional pendant group in various polymer systems. The presence of the chloro and methyl groups could influence key polymer properties such as:

Solubility: The methyl groups may enhance solubility in organic solvents, facilitating polymer processing.

Thermal Stability: The rigid benzisoxazole core could contribute to a higher glass transition temperature and improved thermal stability of the resulting polymer.

Electronic Properties: The electron-withdrawing nature of the chloro group and the isoxazole ring, combined with the electron-donating methyl groups, could be leveraged to tune the electronic properties of a polymer for specific applications.

Further research would be required to synthesize and characterize polymers containing This compound to validate these potential applications.

Precursor for Advanced Organic Electronic Materials

The field of organic electronics leverages the tunable properties of organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct studies on This compound for these applications are not available, the broader class of benzoxazole (B165842) and isoxazole derivatives has shown promise. For example, carbazole-substituted benzobisoxazoles have been investigated as near-UV fluorescent emitters and ambipolar host materials for OLEDs.

The potential of This compound as a precursor for such materials stems from its core structure. The benzisoxazole moiety is an electron-deficient system, which can be a desirable characteristic for electron-transporting or host materials in OLEDs. The substituents on the benzene (B151609) ring would allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in organic electronic devices.

Future research could involve the chemical modification of This compound to introduce charge-transporting groups or to extend the π-conjugation, thereby creating novel materials for organic electronics.

Applications in Luminescent or Optically Active Systems

The development of luminescent and optically active materials is crucial for various technologies, including sensors, displays, and chiral recognition systems. Isoxazole-based compounds, in general, are known to be integral components in some fluorescent materials.

The inherent structure of This compound provides a platform for developing such materials. The fused aromatic system can exhibit fluorescence, and the nature and position of the substituents (chloro and dimethyl groups) would influence the photophysical properties, such as the absorption and emission wavelengths and the quantum yield.

Furthermore, while This compound itself is not chiral, it could be used as a starting material for the synthesis of optically active systems. By introducing a chiral center through subsequent chemical modifications, it might be possible to develop materials for applications in asymmetric catalysis or as chiral sensors. However, literature specifically detailing the synthesis of optically active derivatives from this compound is not currently available.

Future Research Directions and Unexplored Avenues for 3 Chloro 4,6 Dimethylbenzo D Isoxazole

Development of More Efficient and Environmentally Benign Synthetic Routes

Current synthetic approaches to benzisoxazole derivatives often rely on traditional methods that may involve harsh conditions, expensive catalysts, or toxic solvents. The development of green and efficient synthetic protocols is paramount for the sustainable production and exploration of 3-Chloro-4,6-dimethylbenzo[d]isoxazole.

A significant advancement would be the development of synthetic routes that eliminate the need for catalysts and organic solvents. Research in related isoxazole (B147169) syntheses has demonstrated the feasibility of such approaches. For instance, methods utilizing ultrasound irradiation in aqueous media have successfully produced 5-arylisoxazole derivatives without any catalyst, offering benefits like mild reaction conditions, high yields, and simple work-up procedures. nih.govresearchgate.net Another promising avenue is the use of recyclable Brønsted acidic ionic liquids, which have been employed as efficient heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.gov Microwave-assisted synthesis also presents a catalyst-free option that can significantly reduce reaction times. nih.gov

Future work on this compound could explore adapting these principles. A hypothetical approach could involve the reaction of a suitably substituted 3-(dimethylamino)-1-arylprop-2-en-1-one precursor with hydroxylamine (B1172632) hydrochloride in water, potentially accelerated by sonication. researchgate.net

Table 1: Potential Green Synthetic Approaches

Methodology Potential Advantages Precedent
Ultrasound in Aqueous Media Catalyst-free, mild conditions, reduced waste, easier work-up Synthesis of 5-arylisoxazoles researchgate.net
Solvent-Free with Ionic Liquid Recyclable catalyst, high atom economy, no volatile organic solvents Synthesis of benzoxazoles nih.gov

Biocatalysis offers an exceptionally green alternative to conventional chemical synthesis, leveraging the high selectivity and efficiency of enzymes in aqueous environments under mild conditions. While largely unexplored for benzisoxazoles, the potential is significant. For example, the oxidative enzyme catalase has been successfully used for the sustainable synthesis of other benzazoles, such as benzimidazoles and benzothiazoles, in water. nih.gov This process involves the cyclocondensation of precursors followed by dehydrogenation, showcasing the enzyme's ability to facilitate complex transformations. nih.gov

Future research could involve screening a library of enzymes, such as oxidoreductases, hydrolases, or lyases, for their ability to catalyze the ring-closure step in the formation of this compound from an appropriate acyclic precursor. This approach could dramatically reduce the environmental footprint of its synthesis.

Expansion of Chemical Reactivity Profiles

The reactivity of this compound is largely uncharted territory. Modern synthetic methodologies can unlock novel transformations and provide access to a wide array of derivatives for further study.

The involvement of radical intermediates has been noted in the electrochemical and photochemical synthesis of related heterocycles, suggesting that dedicated free radical chemistry could be a fruitful area of research. clockss.orgmdpi.com The methyl groups at the 4- and 6-positions and the C-H bonds on the aromatic ring of this compound are potential sites for functionalization via radical-based C-H activation. Such strategies could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are difficult to achieve with traditional methods. nih.gov This technique could be applied to this compound for late-stage functionalization, allowing for the modification of complex molecules containing this core structure. Organic dyes or other simple organic molecules can often be used as photocatalysts, aligning with green chemistry principles. nih.govmdpi.com Continuous flow photochemistry, which has been successfully applied to the synthesis of isoxazol-5(4H)-ones, could offer a scalable and efficient method for producing its derivatives. mdpi.com

Electrosynthesis represents another sustainable and powerful technique for constructing and modifying benzisoxazole scaffolds. researchgate.netrsc.org Electrochemical methods for synthesizing 2,1-benzisoxazoles often use inexpensive and reusable carbon-based electrodes and environmentally benign solvents, with electricity acting as a traceless reagent. researchgate.netrsc.org These protocols have been shown to be general, scalable, and tolerant of various functional groups. rsc.org Applying electrosynthesis to this compound could provide a highly controlled and sustainable route for both its primary synthesis and subsequent derivatization. clockss.orgresearchgate.netorganic-chemistry.org

Table 2: Potential Electrochemical Strategies

Electrochemical Method Target Transformation Key Advantages Precedent
Cathodic Reduction Synthesis from nitroarene precursor Sustainable, scalable, uses inexpensive carbon electrodes Synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles researchgate.netrsc.org
Anodic Oxidation C-H Functionalization/Coupling Direct functionalization, oxidant-free conditions Shono-type oxidative coupling for benzoxazoles organic-chemistry.org

Computational Design of Novel Derivatives with Enhanced Reactivity

In silico methods are indispensable for accelerating the discovery and development of new chemical entities. Computational chemistry can provide deep insights into the electronic structure and reactivity of this compound, guiding synthetic efforts and minimizing trial-and-error experimentation.

Density Functional Theory (DFT) calculations can be used to map the molecule's electrostatic potential, identify the most reactive sites for electrophilic or nucleophilic attack, and calculate bond dissociation energies to predict pathways for radical reactions. This information would be invaluable for planning the expansion of its chemical reactivity profile.

Furthermore, computational tools can be used to design novel derivatives with tailored properties. Drawing inspiration from studies on other benzisoxazole derivatives, rational design could be used to create molecules with specific biological activities. nih.gov For example, using the this compound core as a scaffold, computational docking studies could be performed against protein targets to design potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and in silico prediction of pharmacokinetic properties can further refine the design of derivatives with enhanced potency and drug-like characteristics. frontiersin.org

Predictive Modeling for Targeted Synthesis

Machine Learning in Synthesis: ML algorithms can analyze vast datasets of chemical reactions to identify patterns, enabling the prediction of optimal conditions for the synthesis of new this compound analogues. researchgate.net These models can suggest reaction parameters such as temperature, solvent, and catalyst choices to improve yield and selectivity. beilstein-journals.org By leveraging techniques like transfer learning, models can be trained on related heterocyclic syntheses and then fine-tuned for the specific benzisoxazole scaffold, even with limited initial data. nih.govchemrxiv.org

Quantum Chemistry Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the pKa values of the C-H bonds in this compound. This allows for the prediction of regioselectivity in metalation reactions, a key step in functionalizing the molecule. nih.gov Such models provide a thermodynamic basis for understanding site-selectivity, guiding chemists in designing reactions that target specific positions on the heterocyclic core. nih.gov

Interactive Table: Predictive Modeling Techniques for Synthesis

Modeling TechniqueApplication for this compoundPotential Outcome
Machine LearningPrediction of optimal reaction conditions (temperature, solvent, catalyst). beilstein-journals.orgIncreased reaction yield and selectivity; reduced experimental effort. researchgate.net
Quantum Chemistry (DFT)Calculation of C-H bond pKa values to predict regioselectivity. nih.govTargeted functionalization at specific sites on the benzisoxazole ring.
Retrosynthesis SoftwareProposing novel and efficient synthetic pathways.Discovery of new, more accessible routes to complex derivatives.

De Novo Design Principles

De novo design involves the computational creation of novel molecules with desired properties, starting from a basic structural fragment or scaffold. numberanalytics.com The this compound core is a prime candidate for such strategies, serving as a "privileged scaffold" for building new chemical entities. nih.gov

Fragment-Based Design: This approach involves breaking down molecules into smaller fragments and reassembling them to create new structures. numberanalytics.com The benzisoxazole core can be combined with a library of chemical fragments computationally. Algorithms can then link, grow, or merge these fragments onto the core to design novel molecules with high predicted affinity for specific biological targets or with desired material properties. numberanalytics.comnih.gov

Advanced Analytical Techniques for Real-Time Reaction Monitoring

Understanding and controlling the synthesis and derivatization of this compound requires precise monitoring of reaction dynamics. Advanced analytical techniques, particularly those that operate in situ, provide a continuous stream of data, offering deep mechanistic insights and enabling rapid optimization. numberanalytics.comrsc.org

In situ Spectroscopy for Mechanistic Insights

In situ and operando spectroscopy allow for the observation of a chemical reaction as it happens, under its actual process conditions. rsc.orgmdpi.com This provides invaluable information on reaction kinetics, transient intermediates, and the formation of byproducts, which is often missed by traditional offline analysis. numberanalytics.comnih.gov

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be integrated directly into a reaction vessel or a flow reactor. youtube.comnih.govresearchgate.net For the synthesis of this compound derivatives, these methods could:

Identify Intermediates: Detect short-lived species that are crucial to the reaction mechanism. nih.gov

Determine Kinetics: Quantify the rate of formation of products and disappearance of reactants, leading to a detailed kinetic model of the reaction. nih.gov

Elucidate Pathways: Distinguish between competing reaction pathways and understand how conditions influence selectivity.

Interactive Table: In situ Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation GainedApplication Example
NMR SpectroscopyStructural information on reactants, intermediates, and products. nih.govConfirming the structure of transient species in a cyclization reaction.
Infrared (IR) SpectroscopyMonitoring changes in functional groups. youtube.comTracking the conversion of a functional group during derivatization.
Raman SpectroscopyQuantitative analysis of reaction components in real-time. nih.govOptimizing reaction endpoint by monitoring product concentration.

Automation in Reaction Optimization

Automated Workflow: An automated system typically combines a reactor (often a flow chemistry setup) with online analytical tools (like HPLC or spectroscopic probes) and a control algorithm. nih.govnih.gov The algorithm, often based on Bayesian optimization or other machine learning techniques, uses the real-time analytical data to decide the next set of reaction conditions to explore. nih.govresearchgate.net This closed-loop process allows for rapid exploration of a multidimensional parameter space (e.g., temperature, concentration, flow rate, catalyst loading) to find the optimal conditions for yield, purity, or other objectives. acs.orgacs.org This approach significantly reduces the time and resources required compared to traditional, one-variable-at-a-time optimization methods. researchgate.net

Potential for Derivatization in Specialized Chemical Applications

The benzisoxazole scaffold is a versatile building block found in numerous biologically active compounds. nih.gov The specific substitution pattern of this compound, with its chloro and methyl groups, offers distinct electronic and steric properties that can be exploited for creating specialized molecules, particularly in the field of catalysis.

Scaffold for New Ligand Design in Catalysis

The development of new catalysts is essential for advancing synthetic chemistry. The this compound framework can serve as a rigid scaffold for the design of novel ligands for transition metal catalysis.

Ligand Design Principles: By strategically introducing coordinating functional groups (e.g., phosphines, amines, N-heterocyclic carbenes) at various positions on the benzisoxazole ring, it is possible to create a library of new ligands. The electronic properties of these ligands can be fine-tuned by the existing chloro (electron-withdrawing) and methyl (electron-donating) groups. The steric environment around the metal center can be controlled by the position and size of the appended coordinating groups.

Potential Catalytic Applications:

Cross-Coupling Reactions: Ligands based on this scaffold could be used to create palladium or copper catalysts for reactions like Suzuki or Buchwald-Hartwig couplings, which are fundamental in organic synthesis.

Asymmetric Catalysis: Introduction of chiral moieties to the scaffold could lead to the development of ligands for asymmetric catalysis, enabling the synthesis of enantioenriched products. researchgate.net

C-H Activation: The unique electronic nature of the scaffold might stabilize metal centers involved in challenging C-H activation/functionalization reactions. researchgate.net

The exploration of this compound as a ligand scaffold represents a promising, yet largely unexplored, avenue for innovation in catalyst design.

Q & A

Q. Table 1: Substituent Effects on Enzyme Inhibition

Substituent PositionTarget EnzymeInhibition TypeMechanism Insight
3-ChloroGRUncompetitiveBinds enzyme-substrate complex
4,6-DimethylHSP90CompetitiveBlocks ATP-binding pocket

Advanced: How can retrosynthetic analysis guide the design of novel this compound derivatives?

Answer:
Retrosynthesis involves disconnecting the isoxazole ring into simpler precursors:

  • Disconnection Strategy :
    • Break the N-O bond to generate nitro compounds and aldehydes, which recombine via cycloaddition .
    • Example: Use 2,4-dichlorophenoxyacetic acid hydrazide as a starting material for ring closure .
  • Functionalization : Post-cyclization halogenation or alkylation introduces chloro/methyl groups .

Advanced: What are the methodological approaches to resolving contradictory data in biological activity studies?

Answer:

  • Assay Validation :
    • Use standardized protocols (e.g., IC₅₀ measurements) to ensure reproducibility .
    • Control for solvent effects (e.g., DMSO cytotoxicity) .
  • Structural-Activity Correlation :
    • Compare derivatives with incremental substituent changes (e.g., 3-Cl vs. 3-Br) to isolate electronic vs. steric effects .

Advanced: How do this compound derivatives interact with glutathione-dependent enzymes?

Answer:

  • Glutathione Reductase (GR) :
    • Uncompetitive Inhibition : 3-Chloro substituent stabilizes the enzyme-substrate complex, reducing catalytic turnover .
  • Glutathione S-Transferase (GST) :
    • Competitive Inhibition : Methyl groups compete with glutathione for the active site .

Q. Table 2: Inhibition Mechanisms

EnzymeInhibitor TypeBinding SiteKinetic Effect
GRUncompetitiveEnzyme-substrate complex↓ Vmax
GSTCompetitiveActive site↑ Km

Basic: What safety protocols are critical for handling this compound in lab settings?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications enhance the anticancer activity of this compound?

Answer:

  • Targeted Modifications :
    • Hydrophobic Groups : Add methyl/cyclopropyl moieties to improve cell penetration .
    • Electron-Withdrawing Substituents : Nitro or trifluoromethyl groups at position 5 increase HSP90 inhibition .
  • Case Study : NVP-AUY922 (a 3,4,5-trisubstituted isoxazole) shows nanomolar potency against HSP90 .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
    • Simulate reaction pathways (e.g., cyclization energetics) .
  • Molecular Docking :
    • Predict binding modes with GR or GST using AutoDock Vina .

Advanced: How does the compound’s photostability impact its pharmacological applications?

Answer:

  • UV-Vis Analysis :
    • Monitor λmax shifts under light exposure to assess degradation .
  • Stabilization Strategies :
    • Use antioxidants (e.g., BHT) in formulations .
    • Modify substituents (e.g., methoxy groups) to reduce photolytic cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.